4-Methoxycyclohexane-1-thiol
Description
4-Methoxycyclohexane-1-thiol (C₇H₁₄OS) is a cyclohexane derivative featuring a methoxy (-OCH₃) group at the 4-position and a thiol (-SH) group at the 1-position. Thiols are known for their nucleophilicity and strong odor, and the methoxy group may enhance solubility in polar solvents compared to alkyl-substituted analogs .
Properties
Molecular Formula |
C7H14OS |
|---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
4-methoxycyclohexane-1-thiol |
InChI |
InChI=1S/C7H14OS/c1-8-6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
XLFIPLDFHZXZMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxycyclohexanethiol can be achieved through several synthetic routes. One common method involves the thiolation of 4-methoxycyclohexanol using hydrogen sulfide in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and the presence of a suitable catalyst to facilitate the conversion.
Industrial Production Methods: Industrial production of 4-Methoxycyclohexanethiol often involves the hydrogenation of 4-methoxycyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method ensures high yield and purity of the final product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycyclohexanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexanethiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexanethiol derivatives.
Substitution: Various substituted cyclohexanethiol compounds.
Scientific Research Applications
4-Methoxycyclohexanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-Methoxycyclohexanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Acidity: The thiol group in this compound is more acidic than the hydroxyl group in 4-Methoxycyclohexanol due to sulfur’s lower electronegativity, enhancing its reactivity in nucleophilic reactions .
- Polarity: The methoxy group increases polarity compared to methyl-substituted analogs (e.g., 4-Methylcyclohexanol), improving solubility in polar solvents .
- Thermal Stability: Thiols generally exhibit lower boiling points than alcohols of similar molecular weight due to weaker hydrogen bonding (e.g., 1-Methylcyclohexane-1-thiol vs. 4-Methylcyclohexanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
